6-Amino-pyridazine-3-carboxylic acid, sodium salt
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Overview
Description
6-Amino-pyridazine-3-carboxylic acid, sodium salt is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is of particular interest due to its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-pyridazine-3-carboxylic acid, sodium salt typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the nitration of pyridazine, followed by reduction to form the amino group. The carboxylic acid group is then introduced through carboxylation reactions. The final step involves the neutralization of the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-pyridazine-3-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-pyridazine derivatives.
Reduction: Amino-pyridazine derivatives.
Substitution: Halogenated pyridazine derivatives.
Scientific Research Applications
6-Amino-pyridazine-3-carboxylic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Amino-pyridazine-3-carboxylic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Amino-pyridazine-3-carboxylic acid: The parent compound without the sodium salt.
6-Amino-pyridazine-4-carboxylic acid: A similar compound with the carboxylic acid group at a different position.
6-Amino-pyrimidine-3-carboxylic acid: A related compound with a different heterocyclic ring.
Uniqueness
6-Amino-pyridazine-3-carboxylic acid, sodium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the sodium salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
sodium;6-aminopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYORCWISFKCJC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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